- Improved process for the preparation of levomilnacipran, India, , ,
Cas no 96847-53-9 ((1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one structure](https://fr.kuujia.com/scimg/cas/96847-53-9x500.png)
96847-53-9 structure
Nom du produit:(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Numéro CAS:96847-53-9
Le MF:C11H10O2
Mégawatts:174.195903301239
MDL:MFCD09833671
CID:2083506
PubChem ID:10910062
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- RAC 1-PHENYL-2-OXO-3-OXABICYCLO[3.1.0]HEXANE
- (1S,5R)-1-Phenyl-3-oxa-bicyclo[3.1.0]hexan-2-one
- (1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- WZGFIZUMKYUMRN-GXSJLCMTSA-N
- BCP09558
- NE14522
- 2 COxo-1phenyl-3-oxbicyclo{3.1.0}-hexane2
- 106P934
- (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one
- (5beta)-1beta-Phenyl-3-oxabicyclo[3.1.0]hexane-2-one
- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S,5R)-
- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S)- (ZCI)
-
- MDL: MFCD09833671
- Piscine à noyau: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1
- La clé Inchi: WZGFIZUMKYUMRN-GXSJLCMTSA-N
- Sourire: O=C1OC[C@@H]2C[C@]12C1C=CC=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 243
- Surface topologique des pôles: 26.3
Propriétés expérimentales
- Dense: 1.300±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 340.0±21.0°C at 760 mmHg
- Solubilité: Légèrement soluble (1G / l) (25ºC),
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB442775-1 g |
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one; . |
96847-53-9 | 1g |
€84.90 | 2023-07-18 | ||
TRC | P336118-2.5g |
(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 2.5g |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-182363-10g |
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 10g |
$125.0 | 2023-09-19 | ||
Enamine | EN300-182363-1g |
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 1g |
$26.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7152-5G |
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 95% | 5g |
¥ 369.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73250-25g |
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 98% | 25g |
¥944.0 | 2024-07-19 | |
TRC | P336118-250mg |
(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
Ambeed | A239059-25g |
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 98% | 25g |
$144.0 | 2025-02-27 | |
Enamine | EN300-257550-10.0g |
rac-(1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 95% | 10g |
$125.0 | 2023-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S305042-1g |
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
96847-53-9 | 99% | 1g |
¥79.90 | 2023-09-01 |
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Toluene ; 1 h, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt; 12 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C
1.2 2 h, rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt; 12 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide ; reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C
Référence
- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid ; < pH 2, rt; 2 h, 0 °C
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid ; < pH 2, rt; 2 h, 0 °C
Référence
- Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor AntagonistJournal of Medicinal Chemistry, 2015, 58(11), 4648-4664,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Toluene ; 0 - 15 °C; 1 h, 10 °C
1.2 Solvents: Toluene ; 10 °C; 2 h, 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5.5 h, 95 °C; 95 °C → 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C
1.5 Reagents: Water ; 1 h, 30 °C; 2 h, 0 - 5 °C
1.2 Solvents: Toluene ; 10 °C; 2 h, 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5.5 h, 95 °C; 95 °C → 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C
1.5 Reagents: Water ; 1 h, 30 °C; 2 h, 0 - 5 °C
Référence
- Process for preparing Levomilnacipran hydrochloride, United States, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 °C → 20 °C; 2 h, 10 °C → 20 °C
1.2 Solvents: Toluene ; 10 °C → 20 °C
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → reflux
1.4 Reagents: Hydrochloric acid Solvents: Toluene ; 2 h, 60 °C → 70 °C
1.2 Solvents: Toluene ; 10 °C → 20 °C
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → reflux
1.4 Reagents: Hydrochloric acid Solvents: Toluene ; 2 h, 60 °C → 70 °C
Référence
- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, India, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Toluene ; 0 - 5 °C; 1 h, 10 °C
1.2 Solvents: Toluene ; 2 h, 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; rt → 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 1 - 2, rt → 60 °C
1.5 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
1.2 Solvents: Toluene ; 2 h, 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; rt → 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 1 - 2, rt → 60 °C
1.5 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Référence
- Preparation of cyclopropanecarboxamide compounds for the treatment of neurological conditions, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: 2,6-Lutidine , Sodium periodate Catalysts: Osmium tetroxide Solvents: tert-Butanol , Tetrahydrofuran , Water ; 16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Référence
- Diastereoselective Synthesis of Trisubstituted Cyclopropanes by Palladium-Catalyzed Intramolecular Allylic Alkylation of α-Aryl EstersSynthesis, 2015, 47(24), 3914-3924,
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified
Référence
- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipranTetrahedron Letters, 1996, 37(26), 4519-4522,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Benzene ; 3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
Référence
- Method for preparing L-milnacipran hydrochloride, China, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Toluene ; rt → -40 °C; 30 min, < -30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 3 h, reflux; reflux → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 25 °C → 65 °C; 2 h, 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 3 h, reflux; reflux → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 25 °C → 65 °C; 2 h, 65 °C
Référence
- Process for the preparation of (1S,2R)-Milnacipran by Gabriel amination, Italy, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 12 h, reflux; rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 3 - 4 h, pH 1 - 2, 60 - 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 3 - 4 h, pH 1 - 2, 60 - 70 °C
Référence
- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Référence
- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transportersBioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium amide Solvents: Toluene ; 3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Référence
- Synthesis of Milnacipran Hydrochloride DextroisomerZhongguo Yiyao Gongye Zazhi, 2004, 35(5), 259-260,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran , Water ; 3 h, -25 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 2, 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 2, 25 - 30 °C
Référence
- Process for the preparation of (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanearboxamide hydrochloride, India, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 2 h, cooled
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, rt → reflux; reflux → rt; < 2 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 0 °C; 1 h, rt
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, rt → reflux; reflux → rt; < 2 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 0 °C; 1 h, rt
Référence
- Cyclopropane derivatives as orexin inhibitors and their preparation and use in the treatment of sleep disorders, United States, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , 1,4-Dioxane , Hexamethylphosphoramide ; 2 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid ; < pH 1, rt
1.2 Reagents: Hydrochloric acid ; < pH 1, rt
Référence
- Enantioselective synthesis of levomilnacipranChemical Communications (Cambridge, 2012, 48(65), 8111-8113,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrochloric acid ; < pH 1, rt
1.2 Reagents: Hydrochloric acid ; < pH 1, rt
Référence
Enantioselective synthesis of levomilnacipran
Chemical Communications (Cambridge,
2012,
48(65),
8111-8113
,
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Raw materials
- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one
- (1S,2R)-2-(hydroxyMethyl)-1-phenylcyclopropanecarbonitrile
- Methyl (1S,2S)-2-ethenyl-1-phenylcyclopropanecarboxylate
- (2R)-2-(chloromethyl)oxirane
- D-glycero-Pentonic acid, 4,5-anhydro-2,3-dideoxy-2-phenyl-, methyl ester, (2ξ)-
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Preparation Products
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Littérature connexe
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96847-53-9)(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Pureté:99%
Quantité:100g
Prix ($):428.0